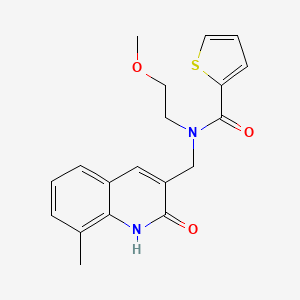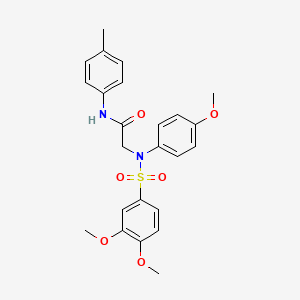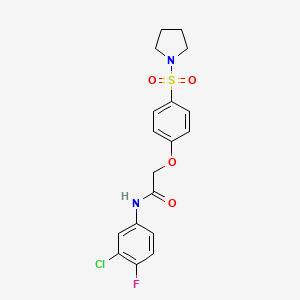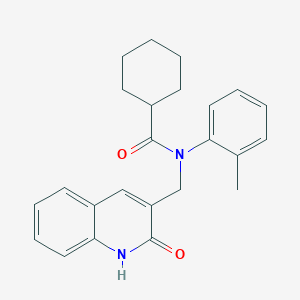![molecular formula C18H16N4O3 B7698930 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide](/img/structure/B7698930.png)
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
For instance, if the compound targets an enzyme involved in inflammation, it could potentially affect the inflammatory response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target, how it is metabolized, and how long it remains stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid.
Attachment of the Propanoylamino Group: The oxadiazole derivative is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoylamino group.
Formation of the Benzamide: Finally, the propanoylamino derivative is reacted with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.
5-Phenyl-1,3,4-oxadiazole: Another oxadiazole isomer with distinct chemical properties.
3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: Known for its nematicidal activity.
Uniqueness
4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide is unique due to its combination of the oxadiazole ring with the propanoylamino and benzamide groups, which confer specific biological activities and chemical reactivity not found in simpler oxadiazole derivatives.
Properties
IUPAC Name |
4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-17(24)12-6-8-14(9-7-12)20-15(23)10-11-16-21-18(22-25-16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDYKORJHSWINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B7698864.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7698869.png)

![N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7698899.png)
![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)


![Ethyl 4-{3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate](/img/structure/B7698919.png)
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)
![3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
